
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4: is a deuterated analogue of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline. This compound is known for its neurotoxic properties, particularly affecting dopaminergic and serotonergic systems. It is used in various scientific research applications due to its unique properties and interactions with biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 typically involves the deuteration of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterated compound, which is crucial for its application in research.
化学反応の分析
Types of Reactions: rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in studies of neurotoxicity and neurodegenerative diseases.
Medicine: Investigated for its potential role in the development of therapeutic agents.
Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry
作用機序
The mechanism of action of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 involves its interaction with dopaminergic and serotonergic systems. It acts as a neurotoxin by inhibiting mitochondrial complex I, leading to the disruption of cellular energy production and induction of oxidative stress. This results in neuronal damage and apoptosis, which are key features in the study of neurodegenerative diseases such as Parkinson’s disease .
類似化合物との比較
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP): Another neurotoxin that inhibits mitochondrial complex I and is used in Parkinson’s disease research.
1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline: The non-deuterated analogue of the compound , with similar neurotoxic properties.
Uniqueness: rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 is unique due to its deuterated nature, which provides distinct advantages in research applications. Deuteration can enhance the stability of the compound and alter its metabolic pathways, making it a valuable tool in various scientific studies.
特性
CAS番号 |
1794886-07-9 |
|---|---|
分子式 |
C12H11Cl3N2 |
分子量 |
293.608 |
IUPAC名 |
3,3,4,4-tetradeuterio-1-(trichloromethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/i5D2,6D2 |
InChIキー |
DPPAKKMPHBZNQA-NZLXMSDQSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
同義語 |
2,3,4,9-Tetrahydro-1-(trichloromethyl)-1H-pyrido[3,4-b]indole-d4; TaClo-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


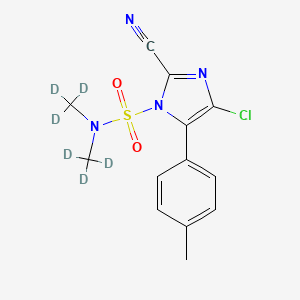
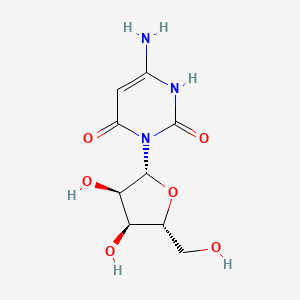
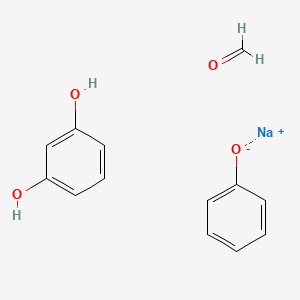
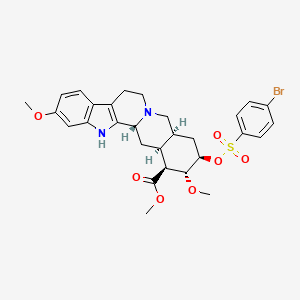
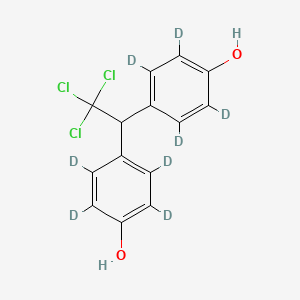
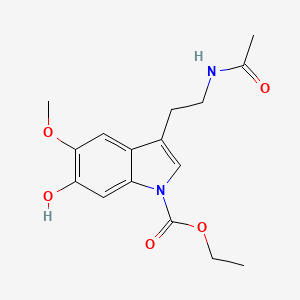

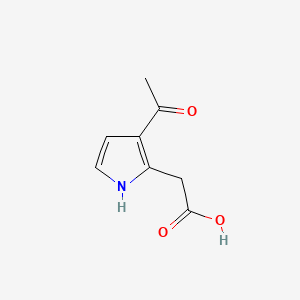
![(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586606.png)
